Product packaging for (E)-3-(furan-2-yl)acryloyl azide(Cat. No.:CAS No. 119924-26-4)

(E)-3-(furan-2-yl)acryloyl azide

Cat. No.: B3089806
CAS No.: 119924-26-4
M. Wt: 163.13 g/mol
InChI Key: TYRPHHUJSDCXEE-ONEGZZNKSA-N
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Description

Contextualization of Acyl Azides as Synthetic Intermediates

Acyl azides, with the general formula RCON₃, are a class of organic compounds characterized by their high reactivity and synthetic versatility. nih.gov They are most renowned for their participation in the Curtius rearrangement, a thermal or photochemical decomposition that leads to the formation of an isocyanate with the loss of nitrogen gas. researchgate.netwikipedia.org This rearrangement is a cornerstone of organic synthesis, providing a reliable method for the conversion of carboxylic acids and their derivatives into primary amines, carbamates, and ureas upon reaction of the isocyanate intermediate with various nucleophiles. Current time information in Bangalore, IN.scirp.org

The utility of acyl azides extends beyond the Curtius rearrangement. They can serve as precursors to a wide array of nitrogen-containing heterocycles, making them indispensable in medicinal chemistry and materials science. nih.gov The controlled and often mild conditions required for their reactions contribute to their widespread use in the synthesis of complex molecules.

Significance of Furan-Containing Scaffolds in Organic Synthesis

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in organic and medicinal chemistry. Its presence in a multitude of natural products and pharmaceuticals underscores its biological importance. Furan derivatives exhibit a broad spectrum of biological activities, and the furan ring itself can act as a versatile synthetic handle for further molecular elaboration. mdpi.com The development of new methods for the synthesis of furan-containing compounds remains an active area of research. nih.gov

Historical Development of Furan Acryloyl Azide (B81097) Chemistry

The chemistry of acryloyl azides, including those bearing a furan moiety, is intrinsically linked to the broader history of the Curtius rearrangement, which was first described by Theodor Curtius in 1885. wikipedia.org Over the decades, the application of this rearrangement to various acyl azides has been extensively explored.

A significant development in the specific chemistry of furan-containing acryloyl azides was the discovery that the Curtius rearrangement of 3-(2-furyl)acryloyl azide serves as a primary and historically important method for the synthesis of furo[3,2-c]pyridines. researchgate.net This established the compound as a key precursor for this particular class of fused heterocyclic systems. Further research into the reactions of acryloyl azides has demonstrated their utility in the synthesis of other heterocyclic structures, such as 3,5-disubstituted pyridines, through acid-promoted cycloaddition reactions. nih.gov While the broader class of acryloyl azides has been studied for some time, the specific and detailed investigation of (E)-3-(furan-2-yl)acryloyl azide continues to be an area of interest for accessing novel and complex molecular architectures.

Synthetic Pathways for this compound

The synthesis of this compound, a reactive chemical intermediate, is primarily achieved through a multi-step process starting from its corresponding carboxylic acid. This process and alternative methodologies are critical for accessing this compound for further chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B3089806 (E)-3-(furan-2-yl)acryloyl azide CAS No. 119924-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(furan-2-yl)prop-2-enoyl azide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-10-9-7(11)4-3-6-2-1-5-12-6/h1-5H/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRPHHUJSDCXEE-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of E 3 Furan 2 Yl Acryloyl Azide

Curtius Rearrangement and Isocyanate Formation Pathways

The most prominent reaction pathway for (E)-3-(furan-2-yl)acryloyl azide (B81097) is the Curtius rearrangement, a reliable method for converting carboxylic acids and their derivatives into primary amines, carbamates, and ureas via an isocyanate intermediate. nih.govnih.gov This rearrangement is valued for its tolerance of various functional groups and the retention of stereochemistry in the migrating group. nih.gov

The Curtius rearrangement of (E)-3-(furan-2-yl)acryloyl azide is initiated by thermal or photochemical energy. acs.org The thermal process involves heating the acyl azide, which leads to the loss of a molecule of nitrogen gas (N₂) and the concurrent migration of the adjacent (E)-(furan-2-yl)vinyl group to the nitrogen atom, forming (E)-(2-(furan-2-yl)vinyl)isocyanate. nih.govrsc.org This decomposition is an irreversible process that drives the reaction forward.

Studies using Differential Scanning Calorimetry (DSC) on the closely related furan-2-carbonyl azide provide insight into the thermal behavior of such compounds. The thermal rearrangement to the corresponding isocyanate is an exothermic process. youtube.com For furan-2-carbonyl azide, the decomposition has been observed with an onset temperature of 75°C, releasing significant energy. youtube.com This suggests that the thermal decomposition of this compound proceeds readily upon heating, with the extrusion of nitrogen gas being a key step.

Table 1: Thermal Decomposition Data for Furan-2-carbonyl Azide youtube.comThis data for a related compound illustrates the typical thermal properties of furan-containing acyl azides during the Curtius rearrangement.

Compound Transition Onset T (°C) Peak T (°C) ΔH (kJ/mol) ΔH (kcal/mol)
Furan-2-carbonyl azide Azide → Isocyanate 75 118 -89.5 -12.3 ± 0.4

The mechanism of the Curtius rearrangement has been a subject of scientific discussion. An early hypothesis suggested a two-step process involving the initial loss of nitrogen gas to form a discrete acyl nitrene intermediate, which would then undergo rearrangement to the isocyanate. nih.govrsc.org

However, current evidence and thermodynamic calculations strongly support a concerted mechanism for the thermal rearrangement. nih.gov In this concerted pathway, the migration of the R-group (the (E)-(furan-2-yl)vinyl group in this case) occurs simultaneously with the extrusion of nitrogen gas. This mechanism is favored because it avoids the formation of the high-energy, unstable acyl nitrene. The absence of byproducts that would typically arise from nitrene insertion or addition reactions in many thermal Curtius rearrangements further supports the concerted model. nih.gov The entire process proceeds with complete retention of the configuration of the migrating group. nih.gov

The (E)-(2-(furan-2-yl)vinyl)isocyanate generated from the rearrangement is a versatile synthetic intermediate. rsc.org Its electrophilic carbon atom is susceptible to attack by various nucleophiles. nih.gov

When water is used as the nucleophile, it attacks the isocyanate to form an unstable N-((E)-2-(furan-2-yl)vinyl)carbamic acid. rsc.orgmdpi.com Carbamic acids are generally transient species that readily undergo spontaneous decarboxylation (loss of CO₂) to yield the corresponding primary amine. rsc.orgmdpi.com In this case, the product would be (E)-2-(furan-2-yl)ethynylamine. This sequence, from acyl azide to isocyanate to amine, is often referred to as the Curtius reaction. rsc.org

The isocyanate can also be trapped by other nucleophiles, such as alcohols or amines, to produce stable carbamates or urea (B33335) derivatives, respectively, preventing the formation of the primary amine. nih.gov

Nitrene Generation and Subsequent Reactions

While the thermal Curtius rearrangement is believed to proceed via a concerted mechanism, under different conditions, such as photolysis, or as a competing pathway in some thermal reactions, an acyl nitrene intermediate can be generated. rsc.orgresearchgate.net An acyl nitrene is a highly reactive, electron-deficient species with a nitrogen atom having only six valence electrons, making it a potent electrophile. researchgate.net

Direct characterization of acyl nitrenes like (E)-3-(furan-2-yl)acryloyl nitrene is exceptionally challenging due to their high reactivity and short lifetimes. rsc.org Their existence is typically inferred through trapping experiments or by analyzing the final products formed from their subsequent reactions. researchgate.net For instance, nitrenes can be trapped by forming stable adducts with certain reagents or by observing characteristic insertion or addition products that cannot be explained by the concerted isocyanate pathway. The reactivity of nitrenes is often studied by generating them from azide precursors and observing their reactions with various substrates, such as alkenes or aromatic rings. rsc.org

If formed, the (E)-3-(furan-2-yl)acryloyl nitrene would be expected to undergo a variety of insertion and addition reactions, both with other molecules (intermolecular) and within the same molecule (intramolecular).

Intermolecular Reactions: In the presence of other molecules, the nitrene can undergo several types of reactions. Research on the thermal reaction of arylnitrenes with furan (B31954) rings shows that the nitrene can act as an electrophile, adding to the furan ring at either the α- or β-position. rsc.org This addition is often followed by ring-opening of the furan moiety. rsc.org By analogy, the (E)-3-(furan-2-yl)acryloyl nitrene could react with a separate furan-containing molecule, leading to complex intermolecular adducts. It could also add across the double bond of an alkene to form an aziridine (B145994). acs.org

Intramolecular Reactions: The structure of (E)-3-(furan-2-yl)acryloyl nitrene features both a furan ring and a carbon-carbon double bond, providing sites for potential intramolecular reactions.

Cyclization: The nitrene could potentially attack the furan ring intramolecularly. Electrophilic attack on the electron-rich furan ring could lead to the formation of a new fused-ring heterocyclic system.

C-H Insertion: The nitrene could insert into one of the C-H bonds of the furan ring or the vinyl group. Intramolecular C-H insertion is a known reaction pathway for nitrenes, leading to the formation of five- or six-membered rings if sterically feasible. nih.gov

Addition to the Double Bond: The nitrene could add across the internal vinyl double bond to form a highly strained bicyclic aziridine derivative.

These intramolecular pathways compete with the rearrangement to the isocyanate and are highly dependent on the reaction conditions and the specific electronic and steric properties of the nitrene intermediate.

Cycloaddition Chemistry of the Azide Functionality

The azide group within this compound is a versatile functional group that readily participates in cycloaddition reactions. This reactivity is central to its application in synthesizing more complex heterocyclic structures.

Huisgen 1,3-Dipolar Cycloaddition with Alkynes (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (in this case, the azide) and a dipolarophile, such as an alkyne, to form a five-membered ring. wikipedia.orgorganic-chemistry.org The reaction of this compound with alkynes yields 1,2,3-triazoles. wikipedia.orgchemeurope.com However, the thermal, uncatalyzed version of this reaction often requires high temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using asymmetrical alkynes. wikipedia.orgnih.gov

A significant advancement in this area is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govalliedacademies.org This catalytic variant is significantly faster than the uncatalyzed reaction, can be performed under mild, often aqueous conditions, and, crucially, exhibits high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. chemeurope.comnih.govorganic-chemistry.org The reaction is highly tolerant of a wide range of functional groups, making it a robust method for molecular assembly. organic-chemistry.org The CuAAC reaction has been widely used to link various molecular building blocks, from small organic molecules to large biomolecules and polymers. nih.govalliedacademies.org

The general scheme for the CuAAC reaction is depicted below:

R-N3 + R'-C≡CH Cu(I) catalyst→ 1,4-disubstituted 1,2,3-triazole

Table 1: Comparison of Thermal and Copper-Catalyzed Azide-Alkyne Cycloadditions

FeatureThermal Huisgen CycloadditionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst NoneCopper(I)
Temperature ElevatedRoom temperature or mild heating
Reaction Rate SlowHighly accelerated (107 to 108 times faster) organic-chemistry.org
Regioselectivity Mixture of 1,4- and 1,5-isomers nih.govresearchgate.netExclusively 1,4-isomer chemeurope.comnih.gov
Reaction Conditions Often harshMild, aqueous conditions tolerated organic-chemistry.org

Mechanistic Aspects of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The mechanism of the CuAAC is not a concerted cycloaddition but a stepwise process involving copper acetylide intermediates. nih.govacs.org The catalytic cycle is generally understood to proceed through the following key steps:

Formation of Copper(I) Acetylide: The reaction initiates with the interaction of the terminal alkyne with the copper(I) catalyst to form a copper(I) acetylide complex. acs.orgnih.gov This step involves the deprotonation of the alkyne, which is facilitated by the copper ion. acs.org

Coordination of the Azide: The organic azide, such as this compound, then coordinates to the copper acetylide. acs.org Some mechanistic proposals suggest the involvement of a dinuclear copper intermediate where the azide coordinates to a second copper atom. nih.gov

Cyclization: A stepwise cyclization occurs. The azide attacks the acetylide, leading to the formation of a six-membered copper-containing metallocycle intermediate. acs.orgnih.gov

Ring Contraction and Product Formation: This intermediate then undergoes intramolecular C-N bond formation and subsequent rearrangement to form the stable 1,2,3-triazolyl-copper(I) species. nih.gov

Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue. acs.org

The active Cu(I) catalyst can be generated in situ from copper(II) salts, such as CuSO4·5H2O, by using a reducing agent like sodium ascorbate. wikipedia.orgnih.gov This avoids the need to handle potentially unstable Cu(I) salts directly. wikipedia.org The stability and activity of the copper catalyst can be enhanced by the use of various ligands. nih.gov

Other 1,3-Dipolar Cycloadditions Involving the Azide

While the reaction with alkynes is the most prominent, the azide functionality can, in principle, undergo 1,3-dipolar cycloadditions with other dipolarophiles. The classic Huisgen cycloaddition can occur with electron-poor alkenes, although this is often less efficient than the alkyne reaction. wikipedia.org The strain-promoted azide-alkene cycloaddition (SPAAC) using strained cyclooctynes is another important metal-free click reaction.

Furthermore, intramolecular versions of the azide-alkyne cycloaddition are a powerful tool for synthesizing fused heterocyclic systems. rsc.orgnih.gov If a molecule contains both an azide and an alkyne moiety in a suitable position, it can undergo an intramolecular cycloaddition to form a triazole-fused ring system, often without the need for a metal catalyst. rsc.org Vinyl azides can also participate in asymmetric [4+2]-cycloaddition reactions with unsaturated ketones, demonstrating the versatility of the azido (B1232118) group in forming cyclic structures while retaining the azide functionality. nih.gov

Reactivity of the Furan Moiety

The furan ring in this compound is an electron-rich aromatic system that can participate in its own set of characteristic reactions. numberanalytics.comwikipedia.org Its reactivity can be influenced by the presence of the electron-withdrawing acryloyl azide side chain.

Azide-Induced Furan Ring Opening Reactions

The interaction between the azide group and the furan ring, particularly under thermal or photochemical conditions, can lead to complex rearrangements and ring-opening reactions. While specific studies on the azide-induced ring opening of this compound are not extensively detailed in the provided results, related transformations offer insight into potential reactivity. For instance, the thermolysis of 2-(2-azidobenzyl)furans is known to result in the formation of functionalized 2-(2-acylvinyl)indoles, a process that involves the decomposition of the azide to a nitrene, followed by a cascade of reactions including furan ring opening. researchgate.net

In general, furan ring-opening reactions can be initiated by various stimuli, including oxidation or acid catalysis, leading to the formation of dicarbonyl compounds or other functionalized linear structures. nih.govmdpi.comrsc.org For example, the oxidation of furan derivatives can lead to the formation of γ-ketoenal intermediates, which are precursors to other products. nih.gov It is plausible that intramolecular interactions involving the azide group or a derived nitrene could facilitate similar ring-opening pathways for this compound, leading to highly functionalized, acyclic products.

Protonation Behavior and Electrophilic Activation of the Furan Ring

The furan ring is susceptible to electrophilic attack due to its electron-rich nature. numberanalytics.comijabbr.com In the presence of strong acids, such as triflic acid (TfOH), furan derivatives like 3-(furan-2-yl)propenoic acids undergo protonation. nih.govmdpi.com This protonation can occur on the furan ring's oxygen atom or on the carbon atoms, particularly at the C5 position. nih.gov This activation makes the molecule highly electrophilic. mdpi.com

Studies on related 3-(furan-2-yl)propenoic acids have shown that in superacidic media, O,C-diprotonated species are formed. nih.govmdpi.com This dual protonation significantly enhances the electrophilic character of the molecule, activating both the furan ring and the α,β-unsaturated system for subsequent reactions. mdpi.com For instance, these activated species can react with arenes in Friedel-Crafts-type hydroarylation reactions. nih.govmdpi.com While the acryloyl azide group is electron-withdrawing, which would typically deactivate the ring towards electrophilic attack, the fundamental principles of protonation and activation in strong acid would still apply, potentially leading to polymerization or other reactions if not carefully controlled. ijabbr.com

Table 2: Calculated Properties of Protonated Furan Species

Cationic SpeciesElectrophilicity Index (ω, eV)Charge on C3 (e)LUMO Contribution of C3 (%)
Dication Ba 5.2+0.02~27-30
Dication Bg 5.3+0.02~27-30
Data derived from DFT calculations on related 3-(furan-2-yl)propenoic acid derivatives, indicating high electrophilicity of the dicationic intermediates. mdpi.com

Friedel-Crafts Type Reactions with Furan Derivatives

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. ucalgary.camasterorganicchemistry.com In the context of furan, these reactions are feasible but can be complicated by the acid-sensitivity of the furan ring, which can lead to polymerization or side reactions, and the potential for the Lewis acid catalyst to complex with the heteroatom. ucalgary.calibretexts.org

Typical Friedel-Crafts acylations involve an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to generate a highly electrophilic acylium ion. ucalgary.ca While there is a lack of specific literature detailing the use of this compound as a substrate in intermolecular Friedel-Crafts reactions with other furan derivatives, the reactivity of the closely related 3-(furan-2-yl)propenoic acid system in the presence of strong acids provides significant insight. These reactions proceed via superelectrophilic activation, leading to hydroarylation, which can be considered a Friedel-Crafts type alkylation of an arene with the activated double bond. mdpi.com

The mechanism in strong Brønsted acids like triflic acid (TfOH) is believed to involve the formation of highly reactive O,C-diprotonated dications of the furanopropeonic acid derivatives. These superelectrophilic species are then capable of reacting even with deactivated aromatic systems. mdpi.com

Reactivity of the (E)-Acryloyl Double Bond

The carbon-carbon double bond in the (E)-acryloyl framework is electron-deficient due to the conjugation with the electron-withdrawing carbonyl group. This polarization makes the β-carbon susceptible to attack by nucleophiles, a characteristic reactivity mode for α,β-unsaturated carbonyl compounds.

The Michael addition, or conjugate addition, is a classic reaction for forming carbon-carbon or carbon-heteroatom bonds by the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. psu.edu The (E)-3-(furan-2-yl)acryloyl system is an excellent candidate for such reactions. The electrophilicity of the double bond is enhanced by the carbonyl and azide functionalities, making it a prime Michael acceptor.

While specific studies detailing the Michael-type addition of nucleophiles to this compound are not extensively documented in available research, the general reactivity of acrylic acid derivatives is well-established. rsc.org A wide range of nucleophiles, including amines, thiols, and carbanions (like those derived from β-keto esters), are expected to react readily with the compound under appropriate conditions, typically with base catalysis, to yield 3-substituted propionyl azide derivatives. rsc.orgrsc.org

Hydroarylation of the acryloyl double bond is a significant reaction that has been studied for the analogous 3-(furan-2-yl)propenoic acids and esters. These reactions represent a powerful method for synthesizing 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com The transformation is effectively a Friedel-Crafts alkylation where the arene attacks the activated double bond.

Research has shown that using a Brønsted superacid like neat triflic acid (TfOH) is highly effective for this transformation, proceeding under what are described as superelectrophilic activation conditions. mdpi.com The reaction involves the protonation of the carbonyl oxygen and the furan ring, generating a highly electrophilic dicationic intermediate. This intermediate readily reacts with various aromatic compounds. mdpi.com

For instance, the methyl ester of 3-(furan-2-yl)propenoic acid undergoes hydroarylation with a range of arenes in TfOH at 0 °C, affording the corresponding methyl 3-aryl-3-(furan-2-yl)propanoates in good yields. mdpi.com The success of this reaction with the parent acid and ester systems strongly suggests that the acryloyl double bond in this compound would exhibit similar reactivity under these conditions.

Table 1: Hydroarylation of Methyl (E)-3-(furan-2-yl)acrylate with Various Arenes mdpi.com

AreneCatalystTemperature (°C)Time (h)ProductYield (%)
BenzeneAlCl₃Room Temp1Methyl 3-phenyl-3-(furan-2-yl)propanoate65 (for acid)
BenzeneTfOH02Methyl 3-phenyl-3-(furan-2-yl)propanoate56
Toluene (B28343)TfOH02Methyl 3-(furan-2-yl)-3-(p-tolyl)propanoate86
AnisoleTfOH02Mixture of ortho/para isomers81
DureneTfOH02Mixture of regioisomers84
MesityleneTfOH02Methyl 3-(furan-2-yl)-3-mesitylpropanoate85

Note: The data in the table corresponds to reactions performed on the analogous 3-(furan-2-yl)propenoic acid or its methyl ester, as specific data for the acryloyl azide was not available.

Applications in the Synthesis of Complex Organic Molecules and Heterocyclic Scaffolds

Construction of Fused Pyridone Systems

The thermal or photochemical decomposition of (E)-3-(furan-2-yl)acryloyl azide (B81097) initiates a Curtius rearrangement, generating a highly reactive isocyanate intermediate. This intermediate is pivotal in the intramolecular cyclization reactions that lead to the formation of fused pyridone heterocycles.

A key application of (E)-3-(furan-2-yl)acryloyl azide is the synthesis of the furo[3,2-c]pyridine (B1313802) core structure. This process involves the thermal decomposition of the azide, which leads to a Curtius rearrangement to form the corresponding vinyl isocyanate. This intermediate then undergoes an intramolecular electrophilic cyclization onto the electron-rich furan (B31954) ring, followed by tautomerization, to yield the furo[3,2-c]pyridin-4(5H)-one.

The general reaction pathway starts from 3-(furan-2-yl)propenoic acid, which is converted to its acyl azide. researchgate.net Heating this azide in a high-boiling point solvent, such as diphenyl ether, facilitates the rearrangement and subsequent cyclization. researchgate.net This methodology provides an efficient route to this important heterocyclic system, which is a component of various biologically active molecules.

Reaction Scheme: Synthesis of Furo[3,2-c]pyridin-4(5H)-one

Step Reactant Reagents/Conditions Product
1 3-(Furan-2-yl)propenoic acid SOCl₂ or (COCl)₂, then NaN₃ This compound

The thermolysis of furan-2-carbonyl azide, a related compound, has been shown to produce a furanyl isocyanate intermediate via the Curtius rearrangement, which can then be trapped by various nucleophiles. arkat-usa.org This supports the proposed mechanism involving an isocyanate intermediate in the formation of the furo[3,2-c]pyridone system.

The synthetic strategy employing the Curtius rearrangement of acryloyl azides is not limited to simple furan derivatives. By modifying the starting aromatic group, a variety of analogous fused heterocycles can be accessed. For instance, starting from (E)-3-(1-benzofuran-2-yl)propenoic acid, the corresponding azide can be synthesized and cyclized under thermal conditions to produce Current time information in Bangalore, IN.benzofuro[3,2-c]pyridin-1(2H)-one. researchgate.net This demonstrates the versatility of the method for constructing more complex fused systems. researchgate.netsioc-journal.cnairo.co.in

Furthermore, the furo[2,3-b]pyridine (B1315467) scaffold, an isomer of the furo[3,2-c]pyridine system, has garnered significant interest in medicinal chemistry as a hinge-binding template for kinase inhibitors. nih.gov While various synthetic routes to this scaffold exist, the principles of intramolecular cyclization are often employed, highlighting the general importance of such strategies in accessing diverse fused heterocyclic cores. nih.gov

Formation of Nitrogen-Containing Heterocyclic Compounds

Beyond fused pyridones, this compound serves as a precursor for a variety of other nitrogen-containing heterocycles, including indoles, pyrroles, and tetrazoles. These syntheses capitalize on the rich chemistry of the azide and its rearrangement products.

The synthesis of substituted indoles can be achieved through reactions involving azide-mediated transformations. chemijournal.com A relevant strategy involves the thermolysis of 2-(2-azidobenzyl)furans, which results in a furan ring-opening cascade to form functionalized 2-(2-acylvinyl)indoles. researchgate.net This reaction proceeds through the formation of a nitrene that attacks the ipso-position of the furan ring, initiating the ring-opening and subsequent recyclization to the indole (B1671886) core. researchgate.net Although this specific example does not start with this compound, it showcases a powerful precedent for constructing indoles from furan-containing azides. The vinyl azide moiety that could be generated from this compound is a potential precursor for indole synthesis under appropriate reaction conditions, for example, through thermal or metal-catalyzed decomposition to a nitrene, which could then engage in intramolecular C-H insertion or other cyclization pathways if a suitable aromatic ring is present in the molecule.

The thermolysis of azido-acrylates derived from furan is a direct method for the synthesis of pyrrole (B145914) derivatives. For example, the thermal decomposition of methyl 2-azido-3-(3-furyl)propenoate, a close analog of the title compound, in boiling toluene (B28343) leads to the formation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. mdpi.com This reaction proceeds via an intramolecular cyclization of the intermediate nitrene onto the furan ring. This demonstrates that the this compound system is a viable precursor for constructing fused pyrrole heterocycles. General methods for pyrrole synthesis often involve the condensation of 1,4-dicarbonyl compounds with amines or the reaction of α-halocarbonyls with active methylene (B1212753) compounds and ammonia (B1221849) derivatives. ekb.eg

Example of a Related Pyrrole Synthesis

Starting Material Conditions Product Reference

Organic azides are key precursors for the synthesis of tetrazoles, which are important scaffolds in medicinal chemistry. mdpi.com While the direct conversion of an acyl azide like this compound to a tetrazole is not a standard transformation, the azide functionality is central to tetrazole synthesis.

The most common method for forming a 5-substituted-1H-tetrazole is the [3+2] cycloaddition of an azide source, typically sodium azide, with an organic nitrile. organic-chemistry.org The reaction is often catalyzed by metal salts, such as those of zinc or copper, or can be promoted by other reagents. organic-chemistry.org Therefore, this compound could be a starting point for tetrazole synthesis if it is first converted into the corresponding nitrile. This could potentially be achieved through the Curtius rearrangement to the isocyanate, followed by dehydration or another functional group transformation to yield (E)-3-(furan-2-yl)acrylonitrile. This nitrile could then undergo cycloaddition with an azide to form the tetrazole.

Another approach involves the reaction of amidines or guanidines with a diazotizing reagent like fluorosulfonyl azide to form tetrazole derivatives under mild, aqueous conditions. organic-chemistry.orgyoutube.com This highlights the diverse reactivity of azides in constructing this particular heterocyclic ring system.

Common Methods for Tetrazole Synthesis

Precursors Reagents Product Type
Organic Nitrile + Sodium Azide Zn salts, Cu salts, or other catalysts 5-Substituted-1H-tetrazole

Derivatization to Acrylohydrazide Structures

This compound is a reactive precursor for the synthesis of (E)-3-(furan-2-yl)acrylohydrazide. Acyl azides are known to react with hydrazine (B178648) to yield the corresponding acyl hydrazides. This transformation provides a direct pathway to acrylohydrazide structures, which are valuable building blocks in their own right.

While the direct synthesis from the azide is chemically feasible, published methods for obtaining (E)-3-(furan-2-yl)acrylohydrazide often start from the corresponding ethyl ester. For instance, (E)-ethyl-3-(furan-2-yl)acrylate reacts with hydrazine monohydrate in ethanol (B145695) at room temperature to produce (E)-3-(furan-2-yl)acrylohydrazide in good yields. peerj.comchemrxiv.org

Once formed, (E)-3-(furan-2-yl)acrylohydrazide can be further derivatized. A common reaction is the condensation with various aldehydes and ketones to form N-acylhydrazones. These derivatives exhibit interesting conformational behavior in solution, often existing as a mixture of conformers, which has been studied using NMR spectroscopy. peerj.comchemrxiv.org The synthesis of a series of these N-acylhydrazone derivatives highlights the utility of the acrylohydrazide scaffold in generating molecular diversity.

Table 1: Synthesis of (E)-3-(furan-2-yl)acrylohydrazide Derivatives

Derivative Name Starting Aldehyde/Ketone Yield (%)
(2E,N'E)-N'-(1-(3-fluorophenyl)ethylidene)-3-(furan-2-yl)acrylohydrazide 3-Fluoroacetophenone 54
(2E,N'E)-N'-(1-(4-(trifluoromethyl)phenyl)ethylidene)-3-(furan-2-yl)acrylohydrazide 4-(Trifluoromethyl)acetophenone 96
(2E,N'E)-N'-(4-nitrobenzylidene)-3-(furan-2-yl)acrylohydrazide 4-Nitrobenzaldehyde 71
(2E,N'E)-N'-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)acrylohydrazide 4-(Dimethylamino)benzaldehyde 70
(2E,N'E)-N'-(3-benzyloxybenzylidene)-3-(furan-2-yl)acrylohydrazide 3-Benzyloxybenzaldehyde 62
(2E,N'E)-N'-(furan-2-ylmethylene)-3-(furan-2-yl)acrylohydrazide Furan-2-carbaldehyde 65
(2E,N'E)-N'-((1H-pyrrol-2-yl)methylene)-3-(furan-2-yl)acrylohydrazide Pyrrole-2-carbaldehyde 23

Data sourced from PeerJ, 2024. peerj.com

Integration into Peptidomimetic Structures (e.g., N-(3-[2-Furyl]acryloyl)-Phe-Phe)

The 3-(furan-2-yl)acryloyl group is a key component in certain peptidomimetic structures that have been investigated for their biological activity. A notable example is N-(3-[2-Furyl]acryloyl)-Phe-Phe. sigmaaldrich.com Peptidomimetics are compounds that mimic the structure and function of peptides but have modified features to improve properties such as stability and bioavailability.

This compound can serve as an efficient acylating agent for the N-terminus of peptides and amino acids. The acyl azide group is highly reactive towards nucleophiles like the free amino group of a peptide, leading to the formation of a stable amide bond. This reaction would directly incorporate the (E)-3-(furan-2-yl)acryloyl moiety onto the peptide backbone.

The synthesis of such peptidomimetics is typically achieved through the coupling of 3-(2-furyl)acrylic acid with the desired peptide sequence using standard peptide coupling reagents. Alternatively, more reactive derivatives like the corresponding acid chloride or N-hydroxysuccinimide ester are used. The use of this compound presents a viable and potent alternative for this acylation step, leveraging the high reactivity of the acyl azide.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This compound is a promising precursor for participation in such reactions, primarily through its conversion to a highly reactive isocyanate intermediate.

The Curtius rearrangement is a well-established thermal or photochemical reaction that converts an acyl azide into an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.govorganic-chemistry.orgnih.gov In the case of this compound, this rearrangement would yield (E)-2-(2-isocyanatovinyl)furan.

Isocyanates are key components in numerous multicomponent reactions, most notably the Ugi four-component reaction. In a typical Ugi reaction, an isocyanate reacts with a ketone or aldehyde, an amine, and a carboxylic acid to form a complex α-acylamino amide. By generating the (E)-2-(2-isocyanatovinyl)furan in situ from the corresponding acryloyl azide, this furan-containing vinyl isocyanate can be trapped in a multicomponent reaction to generate highly complex and diverse molecular scaffolds. This approach offers a sophisticated strategy for the rapid assembly of novel heterocyclic compounds incorporating the furan moiety.

Computational and Theoretical Approaches in Understanding E 3 Furan 2 Yl Acryloyl Azide Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone in computational organic chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of compounds such as acyl azides.

The primary thermal transformation of an acyl azide (B81097) is the Curtius rearrangement, which converts the acyl azide into an isocyanate with the loss of nitrogen gas. wikipedia.org For (E)-3-(furan-2-yl)acryloyl azide, this reaction yields (E)-(2-(furan-2-yl)vinyl)isocyanate.

Computational studies on the Curtius rearrangement have been pivotal in clarifying its mechanism. Early hypotheses suggested a two-step process involving the formation of a highly reactive acyl nitrene intermediate. nih.gov However, extensive theoretical research now supports a concerted mechanism. wikipedia.org In this model, the migration of the alkyl or aryl group (in this case, the furan-2-yl-vinyl group) to the nitrogen atom occurs simultaneously with the expulsion of the dinitrogen molecule. This concerted pathway proceeds through a single, well-defined transition state, avoiding the formation of a discrete nitrene intermediate. wikipedia.org Thermodynamic calculations have further reinforced the favorability of this concerted process. wikipedia.org

While specific DFT calculations for the transition state of this compound are not detailed in the available literature, the general mechanism established for other acyl azides is expected to apply. The transition state would involve an elongated C-N bond (to the azide) and N-N bond, alongside a developing bond between the carbonyl carbon and the migrating vinyl group's destination nitrogen.

For the Curtius rearrangement, the process is thermally induced, signifying a substantial energy barrier that must be overcome. Computational studies on analogous azide rearrangements provide insight into the expected energetic demands. For example, DFT calculations (using the CBS-QB3 method) on the Curtius-like rearrangement of dimethylphosphoryl azide determined an activation free energy (ΔG‡) of 47.0 kcal/mol. nih.gov The thermal decomposition of other energetic materials containing azide groups, such as glycidyl (B131873) azide polymer (GAP), also shows that significant thermal energy is required to initiate the reaction of the azide group. mdpi.com

The transformation of this compound is an endothermic process where the stability of the resulting isocyanate and the highly stable dinitrogen gas provides the thermodynamic driving force.

Table 1: Representative Energetic Data from DFT Studies of Azide Rearrangements

Parameter Description Typical Calculated Value (kcal/mol)
ΔG‡ Free Energy of Activation: The energy barrier for the concerted rearrangement. 40 - 50 nih.gov

Note: Values are representative and based on analogous compounds like phosphoryl azides. Specific values for this compound require dedicated computational study.

Conformational Analysis and Stereochemical Considerations

The geometry of this compound is defined by the rigid (E)-configuration of its carbon-carbon double bond and the potential for rotation around its single bonds.

The (E)-isomer, where the furan (B31954) ring and the carbonyl group are on opposite sides of the vinyl bridge, is generally the more stable configuration due to reduced steric hindrance. The primary conformational flexibility arises from rotation about the C(furan)-C(vinyl) and C(vinyl)-C(carbonyl) single bonds.

Studies on the closely related (E)-3-(furan-2-yl) acrylohydrazide derivatives provide a clear model for this conformational behavior. chemrxiv.orgpeerj.com NMR investigations of these compounds in solution reveal an equilibrium between different conformers, primarily described as synperiplanar (sp) and antiperiplanar (ap). chemrxiv.org These terms describe the dihedral angle between the furan ring and the vinyl plane, and the vinyl plane and the carbonyl group.

For the (E)-isomer of 3-(furan-2-yl)acryl derivatives, two major planar conformers are considered:

ap (anti-periplanar): The furan ring and the C=C bond are oriented in an anti fashion.

sp (syn-periplanar): The furan ring and the C=C bond are oriented in a syn fashion.

In many (E)-3-(furan-2-yl) acrylohydrazide derivatives, both conformers are observed in solution, often in nearly equimolar amounts, though slight preferences for one over the other can be induced by substituents or solvent effects. chemrxiv.org This indicates a low energy barrier to rotation between the conformers.

Spectroscopic Analysis for Structural and Electronic Insights

Spectroscopic techniques are essential for verifying the structure and understanding the electronic properties of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. While a dedicated spectrum for the azide is not available, data from analogous compounds like (E)-ethyl-3-(furan-2-yl) acrylate (B77674) and various (E)-3-(furan-2-yl) acrylohydrazides allow for a reliable prediction of the chemical shifts. chemrxiv.orgpeerj.commdpi.com

¹H NMR: The proton spectrum is expected to show distinct signals for the furan ring protons and the vinyl protons. The protons on the C=C double bond (Hα and Hβ) typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), which is characteristic of an (E)-configuration. The furan protons will present a characteristic splitting pattern (a doublet, a triplet, and a doublet of doublets).

¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon (C=O), the two vinyl carbons, and the four carbons of the furan ring. The chemical shift of the carbonyl carbon is particularly diagnostic.

NMR is also the primary tool used to investigate the conformational equilibrium in solution. chemrxiv.orgpeerj.com The presence of multiple sets of signals for certain protons in the ¹H NMR spectrum at room temperature is direct evidence of a mixture of slowly interconverting conformers (on the NMR timescale). chemrxiv.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C=O Carbonyl - ~170-172
Cα (to C=O) Vinyl ~6.4 - 6.6 (d, J ≈ 15.5 Hz) ~118 - 120
Cβ (to C=O) Vinyl ~7.4 - 7.6 (d, J ≈ 15.5 Hz) ~130 - 132
C2 (Furan) Furan - ~150 - 152
C3 (Furan) Furan ~6.6 - 6.8 (d) ~112 - 114
C4 (Furan) Furan ~6.5 - 6.7 (dd) ~115 - 117

Note: Shifts are estimates based on data for structurally similar compounds like (E)-3-(furan-2-yl) acrylohydrazides and acrylates in solvents like DMSO-d₆ or CDCl₃. chemrxiv.orgmdpi.comrsc.org The azide functionality may induce minor variations.

Electronic Absorption Studies (e.g., UV-Vis Spectroscopy)

The electronic absorption properties of this compound, which are dictated by the transitions of electrons between molecular orbitals, can be theoretically and experimentally investigated using UV-Vis spectroscopy. This technique provides valuable insights into the conjugated π-system of the molecule, which extends across the furan ring, the ethylenic double bond, and the carbonyl group of the acryloyl azide moiety.

While specific, detailed experimental and computational studies on the UV-Vis spectrum of this compound are not extensively documented in publicly available literature, the electronic absorption characteristics can be inferred from its structural precursors and related compounds. The primary chromophore in this molecule is the 3-(furan-2-yl)acryloyl system.

Theoretical Considerations and Related Compounds

Computational approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic absorption spectra of organic molecules. peerj.comchemrxiv.org These methods calculate the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, the most intense electronic transitions are expected to be of the π → π* type, characteristic of conjugated systems. peerj.com

Studies on related furan derivatives have utilized TD-DFT to elucidate their electronic spectra. For instance, the UV spectra of furan and its simpler derivatives have been computed, showing π → π* transitions. peerj.com The precursor, (E)-3-(furan-2-yl)acrylic acid, possesses a similar conjugated system. The electronic transition in this and related molecules is influenced by the extent of conjugation and the nature of the terminal groups. nih.govnih.gov The introduction of an azide group (-N₃) in place of the hydroxyl group of the carboxylic acid is expected to modulate the electronic absorption profile. The azide group can act as a weak auxochrome, potentially causing a small shift in the absorption maximum (λmax).

In a study on novel (E)-furan-2-yl acrylohydrazide derivatives, which are structurally related to the target compound, the synthesized molecules were characterized by various spectroscopic techniques. peerj.compeerj.com While this research focused primarily on NMR and mass spectrometry for structural elucidation, it highlights the synthesis of compounds containing the (E)-3-(furan-2-yl)acryloyl moiety. peerj.compeerj.com One report on N-acylhydrazone derivatives of (E)-3-(furan-2-yl)acrylohydrazide mentions UV-visible absorption in the 570-635 nm range, though this may be characteristic of the specific, more extended chromophoric systems of the final derivatives rather than the acrylohydrazide precursor itself. chemrxiv.org

Expected Spectral Features

Below is a hypothetical data table illustrating the kind of results that would be obtained from a combined experimental and computational study on this compound and its precursor.

Table 1: Experimental and Calculated UV-Vis Absorption Data

CompoundSolventλmax (exp) [nm]λmax (calc) [nm]Transition
(E)-3-(furan-2-yl)acrylic acidEthanol (B145695)Data not available~300-320π → π
This compoundEthanolData not available~305-325π → π
This compoundCyclohexaneData not available~300-320π → π*

Note: The values in this table are hypothetical and based on typical absorptions for similar chromophores. They serve to illustrate the expected data format.

Advanced Synthetic Strategies and Future Research Perspectives

Development of Catalytic Asymmetric Transformations

The development of catalytic asymmetric transformations for (E)-3-(furan-2-yl)acryloyl azide (B81097) is a promising area of research. While the primary reaction of acyl azides is the Curtius rearrangement, which typically proceeds through a non-chiral nitrene intermediate, the introduction of chirality can be achieved through several strategic approaches. The resulting chiral building blocks are of high value in medicinal chemistry and materials science.

Future research in this area could focus on the use of chiral Lewis acids or transition metal catalysts to control the stereochemistry of subsequent reactions of the isocyanate formed from the Curtius rearrangement. For instance, a catalytic asymmetric [2+2] cycloaddition of the in situ-generated vinyl isocyanate with a suitable prochiral olefin could lead to the formation of chiral β-lactams. Similarly, chiral catalysts could be employed in the asymmetric trapping of the isocyanate with nucleophiles.

Catalyst TypePotential Asymmetric TransformationResulting Chiral Product
Chiral Lewis Acids[2+2] Cycloaddition of vinyl isocyanateβ-Lactams
Chiral Transition Metal ComplexesNucleophilic trapping of vinyl isocyanateAmides, Carbamates, Ureas
Chiral Brønsted AcidsProtonation of enolate intermediatesα-Substituted carbonyls

Application in Solid-Phase Organic Synthesis

The integration of (E)-3-(furan-2-yl)acryloyl azide into solid-phase organic synthesis (SPOS) workflows presents an opportunity to streamline the synthesis of compound libraries for high-throughput screening. The azide functionality can be readily converted to an isocyanate via the Curtius rearrangement, which can then react with a resin-bound nucleophile to immobilize the furan-containing scaffold. Alternatively, the acryloyl azide itself could be anchored to a solid support, allowing for subsequent modifications in the solid phase.

This approach offers several advantages, including the simplification of purification procedures, the ability to drive reactions to completion using excess reagents, and the potential for automation. The development of robust protocols for the solid-phase synthesis of ureas, amides, and carbamates derived from this compound would be a valuable contribution to the field of combinatorial chemistry.

Exploration of Photochemical Activation Pathways for the Azide Moiety

The azide group in this compound is not only thermally labile but also photochemically active. Photolysis of the azide can lead to the formation of a highly reactive nitrene intermediate under mild conditions, potentially offering alternative reaction pathways that are not accessible through thermal activation. The photochemical Curtius rearrangement, for example, can be conducted at low temperatures, which may be advantageous for substrates with sensitive functional groups.

Furthermore, the conjugated system in this compound could participate in unique photochemical transformations. For instance, intramolecular cyclization reactions could be triggered by photoexcitation, leading to the formation of novel heterocyclic scaffolds. The furan (B31954) ring itself is also photochemically active and could engage in [2+2] cycloadditions or other pericyclic reactions upon irradiation. A detailed investigation into the photochemical reactivity of this compound is warranted.

Integration into Flow Chemistry Systems for Enhanced Safety and Efficiency

The use of acyl azides in traditional batch synthesis can be hazardous due to the potential for the accumulation of explosive intermediates and the exothermic nature of the Curtius rearrangement. Flow chemistry offers a safer and more efficient alternative for handling these energetic compounds. By performing the synthesis and subsequent reactions of this compound in a continuous flow reactor, the reaction volume is minimized, and precise control over reaction parameters such as temperature and residence time can be achieved.

A flow chemistry setup could involve the in situ generation of the acyl azide from the corresponding carboxylic acid, followed immediately by its thermal or photochemical conversion to the isocyanate and subsequent trapping with a nucleophile. This "just-in-time" approach to the synthesis of the azide minimizes the risk of accidents and can lead to higher yields and purities of the desired products.

Unexplored Reaction Pathways and Novel Heterocyclic Architectures

Beyond the well-established Curtius rearrangement, the unique structural features of this compound suggest the potential for a variety of unexplored reaction pathways. The presence of the furan ring, the α,β-unsaturated carbonyl system, and the azide group in a single molecule creates a platform for the discovery of novel transformations and the synthesis of new heterocyclic architectures.

For example, the azide could potentially undergo [3+2] cycloaddition reactions with suitable dipolarophiles to afford triazole derivatives. The vinyl isocyanate generated from the Curtius rearrangement could also participate in a range of cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to construct complex polycyclic systems. Additionally, intramolecular reactions, such as the trapping of the nitrene intermediate by the furan ring, could lead to the formation of novel fused or spirocyclic heterocycles. A systematic exploration of these and other potential reaction pathways could significantly expand the synthetic utility of this compound.

Reactive MoietyPotential Unexplored ReactionResulting Heterocyclic Architecture
Azide[3+2] CycloadditionTriazoles
Vinyl Isocyanate[4+2] CycloadditionPyridinones, Oxazinones
NitreneIntramolecular C-H Insertion/CyclizationFused N-heterocycles
Furan RingDiels-Alder ReactionOxabicyclic compounds

Q & A

Advanced Research Question

  • Antioxidant capacity : DPPH radical scavenging assays and ORAC (Oxygen Radical Absorbance Capacity) tests, as applied to curcumin analogs .
  • Enzyme inhibition : ACE inhibition via spectrophotometric monitoring of hippuric acid release ; tyrosinase activity measured using L-DOPA oxidation .
  • Cytotoxicity : MTT assays on normal human lung cells to rule out toxicity .

How can computational modeling predict reactivity or regioselectivity in electrocyclization?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and frontier molecular orbitals (HOMO/LUMO) to predict electrocyclization pathways. Crystal data (e.g., β = 91.988° in ) inform lattice parameters for molecular dynamics simulations. Software like Gaussian or ORCA can correlate solvent polarity (e.g., DCB’s high dielectric constant) with reaction favorability .

How do solvent and substituent effects influence reaction pathways?

Intermediate Research Question
Polar solvents (e.g., 1,2-dichlorobenzene) stabilize dipolar intermediates in Curtius rearrangements, while nonpolar solvents may favor side reactions. Electron-withdrawing groups on the furan ring (e.g., -CN in ) increase electrophilicity at the β-carbon, accelerating cyclization. Steric hindrance from substituents (e.g., 3,5-di(furan-2-yl) groups ) may reduce yields by impeding intermediate rotation.

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Reactant of Route 1
(E)-3-(furan-2-yl)acryloyl azide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.